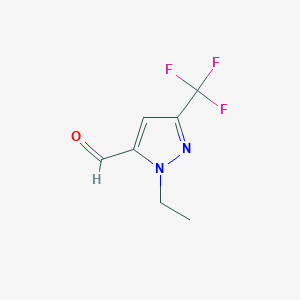
1-éthyl-3-(trifluorométhyl)-1H-pyrazole-5-carbaldéhyde
Vue d'ensemble
Description
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrolytes de batteries Li-ion de nouvelle génération
Le composé a été ciblé pour une utilisation dans les électrolytes de batteries Li-ion de nouvelle génération. Des calculs de théorie de la fonctionnelle de la densité (DFT) suggèrent qu'il peut fournir des informations structurelles et électroniques sur les interactions au sein des liquides ioniques contenant ce composé . Ces interactions sont cruciales pour les performances et la stabilité des batteries Li-ion, qui sont essentielles dans les dispositifs de stockage d'énergie portables.
Électronique basse consommation et dispositifs optoélectroniques
La recherche indique des applications potentielles dans l'électronique basse consommation et les dispositifs optoélectroniques. L'implication du composé dans les liquides ioniques offre des informations microscopiques sur les interactions structurelles et électroniques qui sont essentielles au développement de l'électronique de nouvelle génération . Cela pourrait conduire à des progrès dans l'efficacité et la miniaturisation des composants électroniques.
Applications électrochimiques
Le composé, lorsqu'il est combiné avec d'autres matériaux comme le carbonate d'éthylène et le Li-TFSA, présente des propriétés prometteuses pour les applications électrochimiques. Cela inclut son utilisation prospective dans les systèmes de conversion et de stockage d'énergie, qui font partie intégrante des technologies d'énergie renouvelable .
Gating de liquide ionique dans les transistors à effet de champ à base de matériaux 2D
Les liquides ioniques contenant ce composé sont étudiés pour leur utilisation dans le gating de liquide ionique. Cette application est particulièrement pertinente pour les transistors à effet de champ à base de matériaux 2D, qui pourraient bénéficier de densités de charge interfaciales élevées permises par de tels milieux de gating .
Analyse des interactions moléculaires
Le composé est utilisé dans des études pour analyser les interactions moléculaires et les états conformationnels dans divers liquides ioniques. Ces analyses sont importantes pour comprendre les propriétés fondamentales des matériaux et peuvent conduire à la découverte de nouvelles substances aux propriétés uniques .
Synthèse de nouveaux borates
Il peut être utilisé dans la synthèse de nouveaux borates, tels que l'hydridotri(1H-3-trifluorométhylpyrazol-1-yl)borate de sodium. Ce processus de synthèse est important pour le développement de nouveaux matériaux ayant des applications potentielles dans divers domaines, notamment la catalyse et la science des matériaux .
Propriétés
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1474181.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/new.no-structure.jpg)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

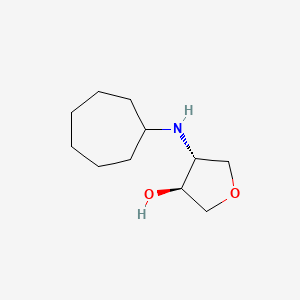
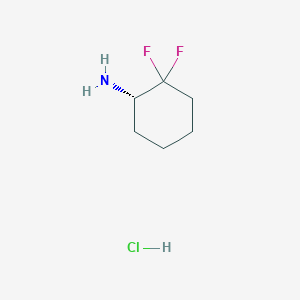
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
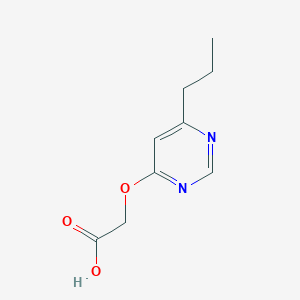
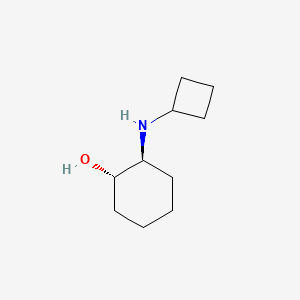

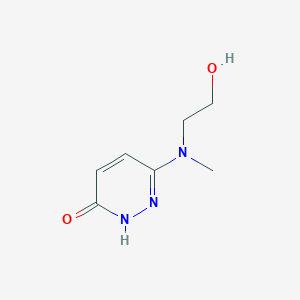
![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
amine](/img/structure/B1474204.png)
